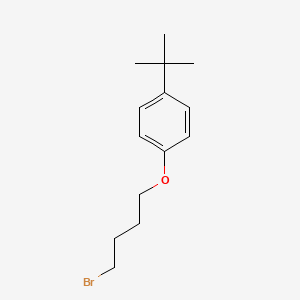

1-(4-Bromobutoxy)-4-tert-butylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromobutoxy)-4-tert-butylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-14(2,3)12-6-8-13(9-7-12)16-11-5-4-10-15/h6-9H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBOAEWGCBVBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514003 | |

| Record name | 1-(4-Bromobutoxy)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53669-73-1 | |

| Record name | 1-(4-Bromobutoxy)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 4 Bromobutoxy 4 Tert Butylbenzene

Established Synthetic Routes to 1-(4-Bromobutoxy)-4-tert-butylbenzene

The most fundamental and widely employed method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.org

The synthesis of this compound is typically accomplished through the reaction of 4-tert-butylphenol (B1678320) with an excess of 1,4-dibromobutane (B41627). The reaction proceeds in two main steps under basic conditions:

Deprotonation: A base is used to deprotonate the hydroxyl group of 4-tert-butylphenol, forming the more nucleophilic 4-tert-butylphenoxide ion. Common bases for this purpose include potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃). researchgate.netjk-sci.com

Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,4-dibromobutane. This occurs via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the phenoxide displaces one of the bromide ions, forming the C-O ether bond. wikipedia.org

The general reaction is as follows: 4-tert-butylphenol + 1,4-dibromobutane --(Base)--> this compound + Byproducts

To favor the desired monosubstituted product and minimize the formation of the disubstituted byproduct, 1,4-bis(4-tert-butylphenoxy)butane, a molar excess of 1,4-dibromobutane is typically used. The reaction is commonly carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while leaving the phenoxide nucleophile highly reactive. wikipedia.org Typical reaction temperatures range from 50 to 100 °C. wikipedia.org

Modifications to the classical Williamson ether synthesis aim to enhance reaction rates, improve yields, and simplify purification. For aryl ethers, a significant optimization involves the use of phase transfer catalysis, which is particularly useful when dealing with reactants of differing solubilities (see section 2.2.1). wikipedia.org

Other optimization strategies include:

Choice of Base: Stronger bases like sodium hydride (NaH) can be used for rapid and complete deprotonation of the phenol (B47542), though they require anhydrous conditions. jk-sci.com For industrial and laboratory syntheses, inorganic bases like KOH or K₂CO₃ are often preferred for their lower cost and easier handling. wikipedia.orgjk-sci.com

Solvent Selection: The choice of solvent is crucial. Polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are effective but can be difficult to remove. jk-sci.commasterorganicchemistry.com Acetonitrile is another common choice. Protic solvents are generally avoided as they can solvate the nucleophile, reducing its reactivity. wikipedia.org

Temperature Control: Reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions, such as elimination, which is more of a concern with secondary or tertiary alkyl halides. jk-sci.com Since 1,4-dibromobutane is a primary alkyl halide, elimination is less problematic. francis-press.com

Alternative Synthetic Approaches for Related Bromobutoxy Aromatic Ethers

To overcome the challenges of heterogeneous reaction mixtures and to improve reaction efficiency, alternative strategies like phase transfer catalysis have been successfully applied to the synthesis of related aromatic ethers.

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid or two immiscible liquids). researchgate.net In the synthesis of aryl ethers, the phenoxide salt is often soluble in an aqueous phase or present as a solid, while the alkyl halide is soluble in an organic phase. A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting the phenoxide anion from the solid or aqueous phase into the organic phase. wikipedia.orgutahtech.edu

The mechanism involves the catalyst's cation (e.g., [N(C₄H₉)₄]⁺) pairing with the phenoxide anion to form an ion pair. This ion pair is soluble in the organic phase due to the lipophilic alkyl groups on the catalyst. Once in the organic phase, the phenoxide is highly reactive and readily attacks the alkyl halide to form the ether. researchgate.net

A study on the synthesis of the closely related compound, 1-butoxy-4-tert-butylbenzene (B13943118), from 4-tert-butylphenol and 1-bromobutane (B133212) demonstrated the effectiveness of a multi-site phase transfer catalyst (MPTC) under solid-liquid conditions with potassium hydroxide as the base. bcrec.id This approach achieved high conversion and the reaction rate was enhanced by minimizing the amount of water present. bcrec.id This methodology is directly applicable to the synthesis of this compound.

Kinetic studies provide valuable insights into reaction mechanisms and allow for the optimization of reaction parameters. A kinetic study of the PTC-mediated synthesis of 1-butoxy-4-tert-butylbenzene found the reaction to follow pseudo-first-order kinetics. bcrec.id The apparent rate constant (k_app) was shown to increase linearly with increases in several key parameters.

The influence of various parameters on the reaction rate constant is summarized in the table below, based on data from a related etherification reaction. researchgate.netbcrec.id

| Parameter Varied | Range | Effect on k_app | Observation |

|---|---|---|---|

| Amount of MPTC (mol%) | 1 - 5 | Linear Increase | Higher catalyst concentration increases the rate of anion transfer into the organic phase. |

| Amount of KOH (g) | 6 - 16 | Linear Increase | Higher base concentration increases the concentration of the active phenoxide nucleophile. |

| Temperature (°C) | 40 - 70 | Linear Increase | Reaction follows Arrhenius behavior, with higher temperatures providing more kinetic energy. |

| Stirring Speed (rpm) | 200 - 800 | Linear Increase | Faster stirring improves mass transfer between the solid and liquid phases. |

From the temperature dependence of the reaction rate, the activation energy (Ea) for the synthesis of 1-butoxy-4-tert-butylbenzene was calculated to be 54.8 kJ/mol using the Arrhenius plot. researchgate.net This value is typical for Sₙ2 reactions and provides a quantitative measure of the temperature sensitivity of the reaction rate. nih.govresearchgate.net

Green Chemistry Considerations in Synthetic Procedures

Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Several strategies can be applied to the synthesis of this compound to align with these principles.

Catalysis: The use of phase transfer catalysts is itself considered a green chemistry technique because it allows for the use of smaller quantities of organic solvents and can enable reactions to proceed under milder conditions, thus saving energy. bcrec.id Furthermore, catalytic versions of the Williamson synthesis are being developed that use weak, low-cost alkylating agents at high temperatures, which can reduce salt byproduct formation. acs.orgresearchgate.net

Alternative Solvents: Efforts have been made to replace traditional volatile organic compounds (VOCs) like DMF and acetonitrile. One approach involves using surfactants to carry out the Williamson synthesis in an aqueous medium, which is an environmentally benign solvent. researchgate.nettandfonline.com

By incorporating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable and economically viable. acs.org

Chemical Reactivity and Transformation Pathways of 1 4 Bromobutoxy 4 Tert Butylbenzene

Reactions Involving the Aromatic Ring

The aromatic ring of 1-(4-Bromobutoxy)-4-tert-butylbenzene is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups.

The benzene (B151609) ring can undergo various electrophilic aromatic substitution (EAS) reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edulibretexts.org These reactions involve an initial attack on the electron-rich aromatic ring by a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion. msu.edumsu.edu Subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. msu.edumsu.edu The regiochemical outcome of the substitution is dictated by the directing effects of the substituents already present on the ring.

Both the tert-butyl group and the alkoxy group are activating, ortho-, para-directors for electrophilic aromatic substitution. stackexchange.com

tert-Butyl Group: This alkyl group is weakly activating through an inductive effect and hyperconjugation. stackexchange.com It directs incoming electrophiles to the ortho and para positions. However, due to its significant steric bulk, it strongly hinders attack at the ortho positions, making para-substitution highly favored when it is the sole directing group. stackexchange.com

Alkoxy Group (-OR): The butoxy group is a strongly activating substituent. The oxygen atom donates electron density to the ring via resonance, which strongly stabilizes the carbocation intermediate, particularly when the attack is at the ortho or para positions. This resonance effect outweighs its inductive electron-withdrawing effect.

In this compound, these two groups are in a para relationship. Their directing effects, therefore, reinforce each other, directing incoming electrophiles to the positions ortho to the strongly activating alkoxy group (and meta to the tert-butyl group). The significant steric hindrance from the tert-butyl group further ensures that substitution will occur almost exclusively at the two equivalent positions ortho to the butoxy substituent.

| Substituent | Activating/Deactivating | Directing Effect | Primary Electronic Effect |

|---|---|---|---|

| -C(CH₃)₃ (tert-Butyl) | Weakly Activating | Ortho, Para (Para favored) | Induction / Hyperconjugation |

| -O-(CH₂)₄Br (Bromobutoxy) | Strongly Activating | Ortho, Para | Resonance (Donating) |

Metal-Mediated Cross-Coupling Reactions

The carbon-bromine bond in the butoxy chain can participate in various metal-mediated cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ntu.edu.tw While aryl halides are more common substrates, alkyl bromides are also effective partners in many of these transformations.

This reactivity typically involves two main pathways:

Formation of an Organometallic Reagent: The compound can be converted into a Grignard reagent (R-MgBr) by reacting with magnesium metal or an organolithium reagent (R-Li) via lithium-halogen exchange. These highly nucleophilic reagents can then be used to react with a wide array of electrophiles.

Direct Cross-Coupling: The alkyl bromide can directly participate in coupling reactions catalyzed by transition metals, most commonly palladium, nickel, or copper. ntu.edu.tw

Examples of potential cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. ntu.edu.tw This would form a new carbon-carbon bond, extending the aliphatic chain.

Stille Coupling: Coupling with an organostannane (organotin compound) catalyzed by palladium. ntu.edu.tw

Kumada Coupling: Reaction of the corresponding Grignard reagent with an organic halide, catalyzed by nickel or palladium.

These reactions allow for the attachment of various organic fragments (alkyl, vinyl, aryl) to the end of the butoxy chain, significantly increasing the molecular complexity and providing access to a wide range of derivative structures. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. ntu.edu.tw

| Reaction Name | Coupling Partner | Catalyst/Reagent | Product Type |

|---|---|---|---|

| Grignard Formation | Magnesium (Mg) | - | Organomagnesium Halide |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst, Base | Aryl-substituted chain |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(0) catalyst | Alkyl/Aryl-substituted chain |

| Kumada Coupling | Grignard of the substrate + Aryl Halide (Ar-X) | Ni or Pd catalyst | Aryl-substituted chain |

Lithium-Bromide Exchange Reactions

Lithium-halogen exchange is a powerful method for the formation of organolithium compounds. In the case of this compound, the chemoselectivity of this reaction is a key consideration due to the presence of both an aryl and an alkyl bromide.

Generally, the rate of lithium-halogen exchange is significantly faster for aryl bromides than for alkyl bromides. This selectivity is attributed to the higher stability of the resulting aryllithium species compared to the corresponding alkyllithium. Therefore, when this compound is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), the exchange is expected to occur preferentially at the aromatic C-Br bond, yielding 4-tert-butyl-1-(4-bromobutoxy)phenyllithium.

The presence of the ether oxygen in the butoxy chain can also influence the reaction. Ether groups are known to coordinate with lithium, which can accelerate the rate of lithium-halogen exchange at the aryl position. This intramolecular chelation assistance can further enhance the selectivity for the formation of the aryllithium intermediate.

The choice of organolithium reagent and reaction conditions, such as solvent and temperature, can also play a role in the outcome of the reaction. For instance, tert-butyllithium is often more reactive than n-butyllithium in lithium-halogen exchange reactions.

Table 1: Factors Influencing Lithium-Bromide Exchange in this compound

| Factor | Influence on Reactivity and Selectivity |

| Position of Bromine | Aryl bromide is significantly more reactive towards lithium-halogen exchange than alkyl bromide. |

| Organolithium Reagent | tert-Butyllithium is generally more reactive than n-butyllithium. |

| Solvent | Ethereal solvents like THF or diethyl ether can accelerate the reaction by coordinating with the lithium atom. |

| Temperature | Low temperatures (e.g., -78 °C) are typically used to control the reaction and prevent side reactions. |

| Ether Linkage | The butoxy group may provide intramolecular chelation assistance, potentially increasing the rate of aryl C-Br exchange. |

Derivatization via Organometallic Intermediates

The organolithium and Grignard reagents formed from this compound are potent nucleophiles and can be utilized in a variety of derivatization reactions to form new carbon-carbon and carbon-heteroatom bonds.

Upon formation of the aryllithium intermediate, 4-tert-butyl-1-(4-bromobutoxy)phenyllithium, it can be quenched with a wide range of electrophiles. For example, reaction with aldehydes or ketones will yield secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide will produce the corresponding benzoic acid derivative. These reactions provide a versatile route to a diverse array of functionalized molecules.

Similarly, a Grignard reagent can be prepared by reacting this compound with magnesium metal. As with the lithium-halogen exchange, the formation of the Grignard reagent is expected to occur at the more reactive aryl bromide position. The resulting aryl Grignard reagent can then participate in cross-coupling reactions, such as Suzuki or Negishi couplings, to form biaryl compounds.

It is also conceivable that under specific conditions, an organometallic species could be formed at the alkyl bromide position, or a di-Grignard or di-lithio species could be generated, although the selective formation of the aryl organometallic is more probable.

Table 2: Potential Derivatization Reactions of Organometallic Intermediates

| Organometallic Intermediate | Electrophile | Resulting Functional Group |

| Aryllithium/Aryl Grignard | Aldehyde (R'CHO) | Secondary Alcohol |

| Aryllithium/Aryl Grignard | Ketone (R'COR'') | Tertiary Alcohol |

| Aryllithium/Aryl Grignard | Carbon Dioxide (CO₂) | Carboxylic Acid |

| Aryllithium/Aryl Grignard | Alkyl Halide (R'X) | Alkylated Arene |

| Aryl Grignard | Aryl Boronic Ester (Ar'B(OR)₂) | Biaryl (Suzuki Coupling) |

Other Reactive Transformations

Beyond the formation of organometallic intermediates, this compound can undergo other reactive transformations at both the aryl bromide and alkyl bromide sites.

The alkyl bromide of the 4-bromobutoxy chain is susceptible to nucleophilic substitution reactions. For instance, it can react with various nucleophiles such as amines, azides, or cyanides to introduce new functional groups at the terminus of the butoxy chain.

Furthermore, the molecule possesses the necessary structural features for potential intramolecular cyclization reactions. For example, upon formation of an organometallic species at the aryl position, the resulting nucleophilic carbon could potentially undergo an intramolecular SN2 reaction with the bromoalkyl chain, leading to the formation of a six-membered heterocyclic ring, specifically a chromane (B1220400) derivative. The synthesis of chromanes from similar phenolic starting materials with a haloalkyl side chain is a known transformation. chemrxiv.org

Additionally, under different reaction conditions, the aryl bromide can participate in other transformations such as palladium-catalyzed cross-coupling reactions without the pre-formation of an organometallic reagent, for example, in Heck or Sonogashira reactions.

Table 3: Summary of Other Reactive Transformations

| Reaction Type | Reactive Site | Potential Product |

| Nucleophilic Substitution | Alkyl Bromide | Amines, Azides, Cyanides, etc. |

| Intramolecular Cyclization | Aryl Organometallic & Alkyl Bromide | Chromane Derivative |

| Palladium-Catalyzed Cross-Coupling | Aryl Bromide | Substituted Arenes (e.g., via Heck, Sonogashira) |

Advanced Spectroscopic and Analytical Characterization of 1 4 Bromobutoxy 4 Tert Butylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that elucidates the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

Proton NMR (¹H NMR) analysis of 1-(4-bromobutoxy)-4-tert-butylbenzene reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons closer to the electron-donating ether group are expected to be shifted upfield compared to those closer to the tert-butyl group.

The aliphatic protons of the butoxy chain exhibit characteristic multiplets. The methylene (B1212753) group attached to the phenolic oxygen (-O-CH₂ -) typically appears as a triplet, shifted downfield due to the deshielding effect of the oxygen atom. The methylene group adjacent to the bromine atom (-CH₂ -Br) also appears as a triplet, further downfield than the other methylene protons due to the electronegativity of bromine. The two central methylene groups (-CH₂-CH₂ -CH₂ -CH₂-) are expected to appear as overlapping multiplets, specifically as quintets or multiplets of quintets. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.30 | Doublet | 2H | Ar-H (ortho to t-Bu) |

| ~ 6.85 | Doublet | 2H | Ar-H (ortho to O) |

| ~ 3.98 | Triplet | 2H | -O-CH₂ - |

| ~ 3.45 | Triplet | 2H | -CH₂ -Br |

| ~ 2.00 | Multiplet | 2H | -O-CH₂-CH₂ - |

| ~ 1.90 | Multiplet | 2H | -CH₂ -CH₂-Br |

Note: Data is predicted based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the four distinct aromatic carbons (two substituted and two unsubstituted), the four carbons of the butoxy chain, and the two types of carbons in the tert-butyl group (quaternary and methyl). The carbon attached to the oxygen atom (C-O) would be significantly downfield, as would the ipso-carbon of the tert-butyl group. The carbon attached to the bromine atom (C-Br) would also be clearly identifiable in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 156.0 | Ar-C -O |

| ~ 143.0 | Ar-C -t-Bu |

| ~ 126.0 | Ar-C H (ortho to t-Bu) |

| ~ 114.0 | Ar-C H (ortho to O) |

| ~ 67.0 | -O-C H₂- |

| ~ 34.0 | -C (CH₃)₃ |

| ~ 33.5 | -C H₂-Br |

| ~ 31.5 | -C(C H₃)₃ |

| ~ 29.5 | -O-CH₂-C H₂- |

Note: Data is predicted based on typical chemical shifts for similar structural motifs.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons in the butoxy chain. HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the tert-butylphenyl group and the bromobutoxy chain. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound (C₁₄H₂₁BrO), the exact mass of the molecular ion [M]⁺ would show a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 mass units (e.g., m/z for [C₁₄H₂₁⁷⁹BrO]⁺ and [C₁₄H₂₁⁸¹BrO]⁺).

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The compound would first be separated on a GC column, and its retention time would be recorded. Upon entering the mass spectrometer, it would be subjected to a hard ionization technique, typically electron ionization (EI). This leads to the formation of a molecular ion and various fragment ions.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ with the characteristic bromine isotope pattern. Common fragmentation pathways would likely include the loss of the bromine atom, cleavage of the butoxy chain, and the formation of a stable benzylic or phenoxy cation. A prominent peak would be expected for the tert-butyl cation ([C₄H₉]⁺, m/z = 57) and for the 4-tert-butylphenoxonium ion.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 4-tert-butylphenol (B1678320) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. For this compound, with the molecular formula C₁₄H₂₁BrO, HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass.

The presence of bromine is distinctly characterized by the isotopic pattern of the molecular ion peak [M]+•. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion, separated by approximately 2 mass-to-charge (m/z) units. This isotopic signature is a key identifier for bromine-containing compounds.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₁₄H₂₁⁷⁹BrO]+• | ⁷⁹Br | 284.0776 |

| [C₁₄H₂₁⁸¹BrO]+• | ⁸¹Br | 286.0755 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that identifies the functional groups present.

FT-IR spectroscopy reveals the characteristic vibrational modes of this compound. The spectrum is characterized by absorptions corresponding to the aromatic ring, the ether linkage, the alkyl chain, and the carbon-bromine bond.

Key absorptions include:

Aromatic C-H Stretching: Aromatic compounds show a characteristic C–H stretching absorption at 3030-3100 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The tert-butyl group and the butoxy chain exhibit strong C-H stretching vibrations in the 2850–2960 cm⁻¹ region. libretexts.org

Aromatic C=C Stretching: The benzene ring shows characteristic C=C in-plane stretching vibrations, typically appearing as a series of peaks in the 1450 to 1600 cm⁻¹ range. pressbooks.pub Two bands, often near 1500 cm⁻¹ and 1600 cm⁻¹, are usually the most intense. pressbooks.pub

C-O-C (Ether) Stretching: The ether linkage is identified by a strong, characteristic C-O stretching band, typically in the 1250-1050 cm⁻¹ region for aryl alkyl ethers.

C-H Bending: Bending vibrations for the alkyl groups appear in the 1470-1365 cm⁻¹ range. The para-substitution pattern of the benzene ring is indicated by a strong C-H out-of-plane ("oop") bending vibration in the 810–840 cm⁻¹ range. pressbooks.pubspectroscopyonline.com

C-Br Stretching: The carbon-bromine bond shows a stretching absorption in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.

Table 2: Characteristic FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3030 | C-H Stretch | Aromatic Ring |

| 2870-2960 | C-H Stretch | Alkyl (Butoxy & tert-Butyl) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Alkyl Ether |

| ~1050 | C-O-C Symmetric Stretch | Aryl Alkyl Ether |

| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

| ~600-500 | C-Br Stretch | Alkyl Bromide |

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FT-IR spectroscopy that simplifies the analysis of liquid and solid samples. mt.com For a liquid compound like this compound, ATR-IR allows for direct measurement with minimal to no sample preparation. slideshare.netorgchemboulder.com The sample is placed in direct contact with a high-refractive-index crystal (such as diamond or zinc selenide). libretexts.org The IR beam is directed through the crystal and undergoes total internal reflection at the crystal-sample interface. mt.com An evanescent wave penetrates a short distance into the sample, where it can be absorbed at specific wavelengths corresponding to the molecule's vibrational frequencies. mt.com This attenuated energy is then detected, generating a spectrum that is typically very similar to a traditional transmission FT-IR spectrum. This method is fast, efficient, and requires only a small amount of the sample. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems.

The 4-tert-butylphenoxy group in this compound acts as the primary chromophore, the part of the molecule that absorbs UV radiation. The benzene ring contains a conjugated π-electron system, which gives rise to characteristic π → π* electronic transitions. chemeurope.com Benzene itself typically shows an intense absorption near 205 nm and a less intense, structured band in the 255 to 275 nm range. pressbooks.pubup.ac.za These absorptions are due to electronic transitions within the aromatic ring. chemeurope.com

The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). The alkoxy (-O-R) and alkyl (-R) groups are both considered auxochromes. These electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary benzene absorption bands. shimadzu.com

For this compound, the ether oxygen's lone pair of electrons can delocalize into the aromatic π-system, increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap for the π → π* transition, shifting the absorption to a longer wavelength compared to unsubstituted benzene. utoronto.ca The tert-butyl group also contributes a slight electron-donating inductive effect. nih.gov Consequently, the UV-Vis spectrum is expected to show a primary absorption band shifted to a wavelength longer than 255 nm.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max (nm) | Chromophore |

| π → π* | ~260-280 | 1,4-Disubstituted Benzene Ring |

Other Advanced Characterization Techniques

Beyond routine spectroscopic analysis, a comprehensive characterization of this compound would involve techniques that probe its thermal stability, polymorphic forms, and elemental makeup. While specific research data for this exact compound is not widely available in public literature, we can infer the types of information that would be obtained based on studies of analogous compounds.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental for understanding the thermal properties of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its decomposition temperature and provide insights into its thermal stability. A hypothetical TGA curve would show a stable mass up to a certain temperature, followed by a sharp decrease as the molecule begins to break down. This information is critical for determining the compound's viable temperature range for synthesis, storage, and application.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. This technique can identify melting points, glass transitions, and any polymorphic phase changes. A DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point. The presence of multiple peaks could indicate the existence of different crystalline forms (polymorphs), each with its own unique melting point and thermodynamic stability.

Hypothetical Thermal Analysis Data for this compound

| Technique | Parameter | Predicted Value | Significance |

|---|---|---|---|

| TGA | Decomposition Temperature (Td) | > 200 °C | Indicates good thermal stability for typical organic applications. |

| DSC | Melting Point (Tm) | Specific to the crystalline form | Crucial for purification processes like recrystallization and for defining handling procedures. |

X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound can be grown, X-ray crystallography would provide unambiguous proof of its molecular structure. The resulting data would include bond lengths, bond angles, and torsion angles, as well as information about the packing of molecules in the crystal lattice. This detailed structural insight is invaluable for understanding intermolecular interactions and for computational modeling studies.

Elemental Analysis: Combustion analysis is a standard method to determine the elemental composition of a compound. For this compound (C₁₄H₂₁BrO), elemental analysis would be used to experimentally verify the percentage of carbon, hydrogen, and bromine. The experimentally determined percentages should closely match the theoretical calculated values, confirming the compound's empirical formula and purity.

Theoretical vs. Expected Elemental Analysis Data for C₁₄H₂₁BrO

| Element | Theoretical Percentage | Expected Experimental Range |

|---|---|---|

| Carbon (C) | 58.95% | 58.85 - 59.05% |

| Hydrogen (H) | 7.42% | 7.32 - 7.52% |

The application of these advanced analytical techniques would provide a robust and multi-faceted characterization of this compound, moving beyond simple structural identification to a more complete understanding of its material properties.

Computational Chemistry and Theoretical Investigations of 1 4 Bromobutoxy 4 Tert Butylbenzene

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide range of molecular properties. chemrxiv.orgscirp.org A typical DFT study of 1-(4-Bromobutoxy)-4-tert-butylbenzene would involve the use of a functional (such as B3LYP) and a basis set (e.g., 6-311G(d,p)) to solve for the electronic structure of the molecule. dergipark.org.trnih.gov

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a flexible molecule like this compound, which contains a butoxy chain, this involves a conformational analysis to identify the lowest-energy conformer. nih.govresearchgate.net This process would yield precise data on bond lengths, bond angles, and dihedral angles. This data is currently unavailable.

Electronic Structure Analysis (HOMO-LUMO, MEP Surfaces)

Analysis of the electronic structure provides insights into the molecule's reactivity. This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgconicet.gov.ar The energy gap between these orbitals is a key indicator of chemical stability and reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) surface would also be calculated. The MEP map uses a color scale to illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents. mdpi.comnih.gov Specific HOMO-LUMO energy values and MEP maps for this compound have not been published.

Vibrational Frequency Calculations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. scirp.org A theoretical vibrational analysis for this compound would produce a list of wavenumbers and descriptions of the corresponding atomic motions (e.g., C-H stretching, C-O-C bending). This information is not available in the current literature.

Nuclear Magnetic Resonance Chemical Shift Predictions

Computational methods, often employing the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra are invaluable for confirming the structure of a synthesized compound, especially when multiple isomers are possible. comporgchem.com While experimental NMR data exists for fragments of the molecule, such as 1-bromo-4-tert-butylbenzene, nih.gov computationally predicted chemical shifts for the full this compound molecule are not documented.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent, would provide insight into its conformational dynamics, interactions with solvent molecules, and bulk properties like density and diffusion coefficients. researchgate.net There are no published studies detailing MD simulations for this compound.

Quantitative Structure-Property Relationships (QSPR) and Machine Learning Approaches

QSPR models use statistical and machine learning techniques to predict the properties of chemicals based on their molecular structure. chemrxiv.org For a model to predict a property of this compound, the compound would need to be part of the training or test set used to build the model. Machine learning is increasingly used for rapid and accurate prediction of various chemical properties, including toxicity and NMR spectra. nih.govnih.govsourceforge.io No specific QSPR or machine learning models that include or make predictions for this compound were found in the literature.

Reactivity and Selectivity Predictions using Computational Models

Computational models are instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations. A key reactive site in this molecule is the carbon atom bonded to the bromine atom in the bromobutoxy chain, which is susceptible to nucleophilic substitution reactions (SN2). sciforum.netmdpi.com Theoretical models, particularly density functional theory (DFT), can be employed to elucidate the mechanisms of such reactions. researchgate.netnih.gov

By calculating the potential energy surface for a given reaction, computational chemists can identify the transition states and intermediates, and from these, the activation energies can be determined. mdpi.com The activation energy is a critical parameter for predicting the rate of a reaction; a lower activation energy corresponds to a faster reaction. For instance, in an SN2 reaction involving this compound, the reaction rate is influenced by the steric hindrance around the electrophilic carbon. doubtnut.com

The table below illustrates hypothetical activation energies for the SN2 reaction of this compound with different nucleophiles, as could be predicted by DFT calculations.

| Nucleophile | Predicted Activation Energy (kcal/mol) in Gas Phase | Predicted Activation Energy (kcal/mol) in Acetonitrile (PCM) |

|---|---|---|

| Cl⁻ | 22.5 | 28.1 |

| I⁻ | 19.8 | 25.3 |

| CN⁻ | 21.0 | 26.8 |

| OH⁻ | 24.2 | 29.5 |

This table contains hypothetical data for illustrative purposes.

Computational models can also predict selectivity in reactions where multiple products are possible. rsc.org By comparing the activation energies for the different reaction pathways, the most favorable pathway and therefore the major product can be identified. The use of machine learning models in conjunction with quantum chemical calculations is an emerging area for predicting reaction outcomes with high accuracy. nih.govarxiv.org

Intermolecular Interactions and Crystal Structure Prediction

The prediction of the crystal structure of a molecule is a significant challenge in computational chemistry, especially for flexible molecules like this compound due to its rotatable bonds in the butoxy chain. rsc.orgnih.gov The process, known as crystal structure prediction (CSP), involves generating a vast number of possible crystal packings and ranking them based on their lattice energies. acs.org

The intermolecular interactions that govern the crystal packing include van der Waals forces, dipole-dipole interactions, and for this molecule, halogen bonding involving the bromine atom. The tert-butyl group and the benzene (B151609) ring can participate in C-H···π interactions. acs.orgresearchgate.net Computational methods can quantify these interactions. For instance, symmetry-adapted perturbation theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. acs.org

The following table presents a hypothetical energy decomposition for a dimer of this compound in a common packing motif, as might be calculated using SAPT.

| Interaction Energy Component | Predicted Energy (kcal/mol) |

|---|---|

| Electrostatics | -4.5 |

| Exchange | 7.2 |

| Induction | -1.8 |

| Dispersion | -8.9 |

| Total Interaction Energy | -8.0 |

This table contains hypothetical data for illustrative purposes.

Modern CSP approaches often employ a hierarchical strategy. Initially, a large number of potential crystal structures are generated using computationally less expensive methods, such as force fields. The most promising candidates are then subjected to more accurate but computationally intensive quantum mechanical calculations, often based on DFT with corrections for dispersion interactions. nih.gov This multi-step process allows for an efficient exploration of the vast conformational and packing landscape to identify the most stable crystal structures. rsc.org

Role As a Synthetic Intermediate and Derivatization Strategies

Synthesis of Functionalized Alkoxyaromatic Compounds

The presence of two different reactive moieties within the same molecule makes 1-(4-Bromobutoxy)-4-tert-butylbenzene an ideal starting material for creating diverse functionalized alkoxyaromatic compounds. Chemists can exploit the differential reactivity of the alkyl bromide and the aromatic ring to perform selective modifications.

The primary alkyl bromide of the butoxy chain is a potent electrophilic center, highly susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. This reactivity allows for the straightforward introduction of a wide variety of functional groups at the end of the flexible spacer, transforming the bromo-functionalized ether into more complex derivatives.

Common transformations include reactions with nitrogen, oxygen, sulfur, and carbon nucleophiles. For instance, reaction with sodium azide (B81097) followed by reduction yields a primary amine, while reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. These transformations are fundamental in building blocks for pharmaceuticals and materials science.

The table below illustrates several potential derivatization reactions starting from the bromobutoxy chain.

| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound Class |

| Amine | Ammonia, Primary/Secondary Amines | Amino | Amino Ether |

| Azide | Sodium Azide (NaN₃) | Azido | Azido Ether |

| Cyanide | Sodium Cyanide (NaCN) | Cyano (Nitrile) | Cyano Ether |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Hydroxyl | Alcohol Ether |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | Diether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | Thioether |

| Carboxylate | Sodium Acetate (CH₃COONa) | Ester | Ester Ether |

| Phosphine | Triphenylphosphine (PPh₃) | Phosphonium Salt | Phosphonium Salt |

These reactions typically proceed under mild conditions and result in high yields, making the bromobutoxy moiety a reliable handle for molecular elaboration.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the alkoxy and tert-butyl groups. Both substituents are ortho-, para-directing. Since they are para to each other, the substitution is directed to the positions ortho to each group. The butoxy group is a stronger activating group than the tert-butyl group, thus substitutions are expected to occur predominantly at the positions ortho to the alkoxy substituent (C2 and C6). However, the bulky tert-butyl group provides significant steric hindrance, which can influence the regioselectivity of incoming electrophiles.

Standard electrophilic substitution reactions such as nitration and halogenation can be performed on the aromatic ring. For example, nitration using nitric acid in a suitable solvent introduces a nitro group, which can subsequently be reduced to an amino group, providing a site for further functionalization, such as diazotization or amide bond formation. researchgate.netmdpi.comasianpubs.org Similarly, bromination can introduce an additional bromine atom onto the ring, creating a polyhalogenated aromatic compound. orgsyn.org

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 1-(4-Bromobutoxy)-4-tert-butyl-2-nitrobenzene |

| Bromination | Br₂ / FeBr₃ | 2-Bromo-1-(4-bromobutoxy)-4-tert-butylbenzene |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(4-Bromobutoxy)-2-acetyl-4-tert-butylbenzene |

Precursor for Advanced Organic Materials

The unique molecular structure of this compound, combining a rigid aromatic core with a flexible and functionalizable aliphatic chain, makes it an attractive precursor for advanced organic materials. Derivatives of this compound are potential candidates for liquid crystals, polymers, and functional surfactants.

By modifying the terminal bromine, the molecule can be tailored to exhibit mesogenic properties, characteristic of liquid crystals. For example, replacing the bromine with a cyanobiphenyl group could generate a molecule with the necessary anisotropy and polarity to form liquid crystalline phases.

In polymer science, the terminal bromide can act as an initiator for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers where the 4-tert-butylphenoxymethoxy moiety is attached to the polymer chain end. Alternatively, the bromide can be replaced by a polymerizable group, such as a methacrylate (B99206) or styrenic unit, to create a monomer that can be incorporated into polymer chains, imparting specific properties like thermal stability or altered solubility.

Strategies for Introducing Complex Molecular Architectures

The orthogonal reactivity of the alkyl bromide and the aromatic ring allows for the strategic, stepwise construction of complex, multifunctional molecules. One can selectively react at one site while leaving the other intact for a subsequent transformation. This controlled, sequential derivatization is a powerful strategy for building sophisticated molecular architectures.

A prime example is the synthesis of novel bidentate ligands for coordination chemistry. ornl.govresearchgate.net A synthetic route could involve first displacing the bromide with a phosphorus- or nitrogen-based nucleophile to install one coordinating atom. In a second step, the aromatic ring could undergo directed ortho-metalation followed by quenching with an electrophile to introduce a second, different coordinating group. This approach provides access to a wide range of asymmetric ligands with a flexible four-carbon spacer, which are of interest in catalysis and materials science.

Tandem Reactions and Multi-Step Synthesis

This compound is a key starting material in linear, multi-step synthetic sequences aimed at producing complex target molecules. youtube.comyoutube.com Its bifunctional nature allows it to be integrated into synthetic pathways where both the chain and the ring are modified sequentially to build up molecular complexity.

For instance, a synthetic plan could involve an initial SN2 reaction on the bromide, followed by one or more electrophilic substitutions on the aromatic ring, and concluding with transformations of the newly introduced groups. An illustrative multi-step sequence could be:

Substitution: Reaction of this compound with sodium azide to form 1-(4-azidobutoxy)-4-tert-butylbenzene.

Reduction: Reduction of the azide to an amine using a reagent like lithium aluminum hydride, yielding 4-(4-tert-butylphenoxy)butan-1-amine.

Nitration: Selective nitration of the aromatic ring at the position ortho to the alkoxy group.

Second Reduction: Reduction of the newly introduced nitro group to a second amine functionality.

This sequence transforms the simple starting material into a complex diamine, a potentially valuable building block for macrocycles or polyamides. The ability to use this compound in such planned synthetic routes underscores its utility as a versatile intermediate. researchgate.netscribd.com

Potential Applications and Structure Activity Relationships Non Biological/non Medical Focus

Materials Science Applications

In the realm of materials science, the compound serves as a valuable synthon—a molecular unit used in the synthesis of more complex structures. Its distinct components can be tailored to impart specific properties to newly formed materials, from polymers to liquid crystals.

While not typically used as a direct monomer for polymerization, the structure of 1-(4-Bromobutoxy)-4-tert-butylbenzene makes it a candidate for several roles in polymer synthesis. The carbon-bromine bond can serve as an initiation site for certain types of controlled radical polymerization. Substances that trigger polymerization are known as initiators; they often work by generating radicals when exposed to heat or light. sigmaaldrich.comtcichemicals.com Organic peroxides and azo compounds are common examples of thermal initiators. pergan.com

The compound's primary potential lies in its use as a precursor for functional monomers. Through chemical modification of the bromo group, it can be converted into a polymerizable unit, such as one containing a vinyl or acrylate (B77674) group. The bulky tert-butyl substituent would then be incorporated into the resulting polymer's side chains. This group is known to influence polymer properties significantly by increasing solubility in organic solvents and affecting the material's thermal characteristics due to steric hindrance. wikipedia.org A related synthesis, that of 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) and 1-bromobutane (B133212), highlights the reactivity of such systems under phase transfer catalysis conditions, a method often employed in the synthesis of organic compounds and polymers. researchgate.net

The molecular shape of this compound aligns with the design principles for calamitic, or rod-like, liquid crystals. iosrjournals.orgnih.gov These materials typically consist of a rigid core section and one or more flexible terminal alkyl chains. nih.gov

Structural Components and their Role in Mesogen Formation:

| Molecular Fragment | Role in Liquid Crystal Design | Rationale |

| 4-tert-butylphenyl group | Part of the rigid core | Provides rigidity and influences molecular packing. The bulky terminal tert-butyl group can affect the clearing point and stability of the mesophase. researchgate.net |

| Butoxy chain | Flexible tail | Contributes to the fluidity of the liquid crystalline phase and can promote the formation of layered (smectic) phases through nano-segregation. nih.gov |

| Terminal Bromo group | Reactive handle for synthesis | Allows for the extension of the rigid core through coupling reactions, a common strategy to build more complex mesogens with desired thermal ranges. iosrjournals.orgnih.gov |

The presence of a bulky terminal group like tert-butyl can impact the phase transition temperatures of liquid crystals. mdpi.com Polystyrene derivatives containing 2,4-di-tert-butylphenoxymethyl side groups, for example, have been used to induce vertical alignment in liquid crystal cells. nih.gov Furthermore, the bromo-functional handle on the flexible tail of this compound is particularly useful. It enables synthetic chemists to use established techniques, such as palladium-catalyzed cross-coupling reactions, to link these molecules together or attach them to other core structures, thereby creating more complex molecules with enhanced liquid crystalline properties. iosrjournals.org This approach is widely used in the synthesis of photoresponsive liquid crystals based on moieties like azobenzene, where molecular structure is precisely controlled to achieve desired light-sensitive behaviors. mdpi.commdpi.com

The utility of this compound extends to the synthesis of other advanced materials, particularly functional macrocycles used in supramolecular chemistry. By attaching this molecule to larger scaffolds like calixarenes, it is possible to create advanced materials designed for molecular recognition and sensing applications. researchgate.net

Host-Guest Chemistry and Supramolecular Assemblies

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encloses a "guest" molecule or ion through non-covalent interactions. [23 from previous search] this compound is an ideal precursor for modifying well-known host molecules like p-tert-butylcalix iosrjournals.orgarenes.

Calixarenes are macrocycles synthesized from the condensation of a para-substituted phenol (B47542) (often p-tert-butylphenol) and formaldehyde. mdpi.com The resulting basket-shaped molecule has a "wide rim" decorated with tert-butyl groups and a "narrow rim" with hydroxyl groups. The hydroxyl groups on the narrow rim are readily functionalized, for example, by reaction with an alkyl halide like this compound. researchgate.net This process attaches "arms" to the calixarene (B151959) base, creating more sophisticated receptors with tailored cavities for binding specific guests. researchgate.net

The functionalization of host molecules with the this compound moiety directly influences their binding and recognition capabilities. The attached arms can provide additional coordination sites for guest molecules or ions, enhancing the stability and selectivity of the host-guest complex. researchgate.net

A key area in advanced supramolecular chemistry is the development of molecular switches, where guest binding and release can be controlled by an external stimulus. liverpool.ac.uk One of the most precise methods of control is through electrochemistry. nih.gov This process, known as electrochemically triggered decomplexation, relies on incorporating a redox-active unit (a group that can be reversibly oxidized and reduced) into the host-guest system. researchgate.netnih.gov

Common redox-active units include tetrathiafulvalene (B1198394) (TTF) and metallocenes like ferrocene (B1249389). chemistryviews.orgrsc.org When an electrical potential is applied, the redox unit changes its oxidation state. This change alters the electronic properties and sometimes the shape of the host, weakening its interaction with the guest and causing the guest to be released. researchgate.netresearchgate.net This principle has been demonstrated in various systems, including rotaxanes (where a ring is threaded on an axle) and coordination cages. researchgate.netchemistryviews.orgresearchgate.netnih.gov

The compound this compound is an excellent linker for integrating such functionality into a host molecule. The terminal bromo group can be substituted with a redox-active moiety, such as a ferrocene or quinone derivative. liverpool.ac.uk If this modified molecule is then attached to a calixarene, it creates a sophisticated host system where guest binding can be switched "on" or "off" electrochemically. liverpool.ac.uk

Mechanism of an Electrochemically Switched Host:

Guest Binding: In its initial redox state, the host molecule has a high affinity for a specific guest, which becomes encapsulated in its cavity.

Electrochemical Stimulus: An external voltage is applied, causing the redox-active unit on the host to either lose (oxidation) or gain (reduction) an electron.

Conformational/Electronic Change: This change in oxidation state reduces the binding affinity between the host and guest, often due to electrostatic repulsion or a change in the host's shape.

Guest Release (Decomplexation): With the binding forces weakened, the guest molecule is released from the host's cavity. The process can often be reversed by returning the system to its original redox state. researchgate.net

General Structure-Reactivity/Structure-Property Relationships in Bromobutoxy Aromatic Systems

The chemical reactivity and physical properties of bromobutoxy aromatic systems, such as this compound, are governed by a complex interplay between the electronic and steric characteristics of the substituents on the aromatic ring and the nature of the bromoalkoxy side chain. Understanding these relationships is crucial for predicting molecular behavior and designing compounds with specific characteristics.

Influence of Aromatic Ring Substituents

The reactivity of the benzene (B151609) ring, particularly in electrophilic aromatic substitution (EAS) reactions, is heavily influenced by the attached groups. In the case of this compound, both the alkoxy group and the tert-butyl group are activating.

Electronic Effects: The alkoxy group (–O-R) is a strong activating group. The oxygen atom donates electron density to the aromatic ring through a resonance effect (or mesomeric effect), which is stronger than its electron-withdrawing inductive effect. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. byjus.com This activation is directed primarily to the ortho and para positions relative to the alkoxy group. byjus.com The tert-butyl group is a weak activating group that donates electron density through an inductive effect and hyperconjugation. stackexchange.comstackexchange.com This effect, though less pronounced than that of the alkoxy group, further enhances the electron density of the ring. stackexchange.com

Steric Effects: The most significant contribution of the tert-butyl group is its steric bulk. This large group physically obstructs access to the adjacent ortho positions, meaning that electrophilic attack is much more likely to occur at the para position or the less hindered ortho position. stackexchange.com In a 1,4-disubstituted ring like this compound, the directing effects of the two activating groups reinforce each other, strongly favoring substitution at the positions ortho to the powerful alkoxy directing group.

The relative rates of nitration for different alkylbenzenes, as shown in the table below, illustrate the balance between activating electronic effects and deactivating steric effects. While alkyl groups are generally activating compared to hydrogen, excessive bulk can slightly diminish this effect.

Relative Reactivity of Alkylbenzenes in Nitration

| Compound | Relative Rate of Nitration (Benzene = 1) |

|---|---|

| Benzene | 1 |

| Toluene | 24 |

| tert-Butylbenzene | 15.7 |

Data sourced from multiple organic chemistry studies. stackexchange.com The data shows that while the tert-butyl group is activating, its steric hindrance makes it slightly less so than the smaller methyl group in toluene.

Influence of the Bromobutoxy Side Chain

The bromobutoxy chain introduces two key features: a flexible alkyl ether linkage and a reactive terminal alkyl bromide.

Chain Length and Physical Properties: The length of the alkoxy chain plays a significant role in determining the molecule's physical properties. researchgate.net Longer or bulkier alkyl chains generally lead to:

Decreased Melting Point: The introduction of flexible alkyl chains can disrupt the efficient packing of molecules in a crystal lattice, often leading to lower melting points. nih.gov

Increased Solubility: The hydrocarbon character of the chain enhances solubility in non-polar organic solvents. researchgate.netnih.gov Conversely, solubility in polar solvents like water decreases as the hydrocarbon portion of the molecule grows. libretexts.org

The following table conceptualizes the general trends in physical properties as the length of the bromoalkoxy chain varies.

Conceptual Effect of Bromoalkoxy Chain Length on Physical Properties

| Property | Short Chain (e.g., Bromoethoxy) | Medium Chain (e.g., Bromobutoxy) | Long Chain (e.g., Bromohexyloxy) |

|---|---|---|---|

| Melting Point | Relatively Higher | Lower | Variable (may show odd-even effects) nih.gov |

| Boiling Point | Lower | Higher | Highest |

| Solubility (Non-polar Solvents) | Moderate | Good | Very Good |

| Solubility (Polar Solvents) | Relatively Higher | Lower | Very Low |

This table illustrates general trends. Actual values depend on the specific aromatic substituents.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1-(4-Bromobutoxy)-4-tert-butylbenzene would likely involve a variation of the Williamson ether synthesis, reacting 4-tert-butylphenol (B1678320) with 1,4-dibromobutane (B41627). While effective, this method often requires harsh conditions and generates salt byproducts. Future research must focus on developing greener, more efficient, and sustainable synthetic methodologies.

Key areas for exploration include:

Phase-Transfer Catalysis (PTC): Utilizing PTC can enhance reaction rates, allow for the use of milder reaction conditions, and facilitate the separation of products from the reaction mixture, thereby reducing solvent waste.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability. Developing a flow-based synthesis would represent a significant advancement in the sustainable production of this compound. rsc.org

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for etherification, could provide alternative, milder routes to aryl butyl ethers, potentially offering greater functional group tolerance and higher efficiency compared to traditional methods. organic-chemistry.org

| Synthetic Method | Key Advantages | Research Focus |

|---|---|---|

| Traditional Williamson Ether Synthesis | Well-established, straightforward | Improving atom economy, reducing waste |

| Phase-Transfer Catalysis (PTC) | Milder conditions, reduced solvent use, higher rates | Design of recyclable and highly active catalysts |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise control, higher yields | Optimization of reactor design and reaction conditions |

| Palladium-Catalyzed Coupling | High efficiency, broad substrate scope, mild conditions | Development of cheaper, more stable catalysts |

Exploration of Undiscovered Reactivity Pathways

The molecular architecture of this compound offers multiple sites for chemical modification, suggesting a rich and underexplored reactivity profile. Future investigations should aim to move beyond predictable transformations and uncover novel reaction pathways.

Terminal Bromide Functionalization: The primary alkyl bromide is a versatile handle for a wide array of nucleophilic substitution reactions. Beyond simple substitutions, its conversion to an organometallic species (e.g., Grignard or organolithium reagent) would open pathways to a vast range of derivatives through reactions with carbonyls, nitriles, and other electrophiles.

Aromatic Ring Substitution: The substituted benzene (B151609) ring is a target for electrophilic aromatic substitution (EAS). libretexts.orglibretexts.org The interplay between the electron-donating alkoxy group (an ortho-, para-director) and the bulky tert-butyl group will direct incoming electrophiles, primarily to the positions ortho to the butoxy chain. masterorganicchemistry.com Studying this regioselectivity under various EAS conditions (nitration, halogenation, Friedel-Crafts) is crucial. pressbooks.pub

Benzylic and Side-Chain Reactivity: While the tert-butyl group lacks benzylic protons, the butoxy chain's methylene (B1212753) groups adjacent to the oxygen and bromine atoms possess distinct reactivities that could be exploited in radical reactions or complex metal-catalyzed C-H activation processes. msu.edu

| Reactive Site | Functional Group | Potential Reactions | Research Goal |

|---|---|---|---|

| Terminal Butyl Chain | Alkyl Bromide (R-Br) | Nucleophilic Substitution, Grignard Formation, Wurtz Coupling | Grafting, polymerization, synthesis of complex side chains |

| Aromatic Core | Substituted Benzene Ring | Electrophilic Aromatic Substitution (Nitration, Halogenation) | Introduction of new functional groups on the ring |

| Ether Linkage | Aryl-O-Alkyl | Ether Cleavage (under harsh conditions) | Controlled deprotection or derivatization |

Advanced Characterization under Operando Conditions

To truly understand and optimize reactions involving this compound, particularly in catalysis or polymerization, it is essential to study these processes under actual working conditions. Operando spectroscopy allows for the real-time observation of a chemical reaction, providing invaluable insights into reaction mechanisms, catalyst behavior, and the evolution of intermediates. wikipedia.orgkit.edu

Future research should employ operando techniques to monitor transformations of this compound. rsc.org For instance, when using it as a monomer in a polymerization reaction, one could use:

Operando FT-IR or Raman Spectroscopy: To track the disappearance of the C-Br vibrational band and the appearance of new bands corresponding to polymer backbone formation, allowing for real-time kinetic analysis. tudelft.nl

Operando NMR Spectroscopy: To observe the structural evolution of the molecule and any intermediates in solution-phase reactions. rsc.org

Operando X-ray Absorption Spectroscopy (XAS): If a metal catalyst is used, XAS can provide information on the oxidation state and coordination environment of the metal active center as the reaction progresses. kit.edu

This approach bridges the gap between static structural information and dynamic reactivity, enabling the rational design of more efficient catalytic and material synthesis processes. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the design and discovery of new molecules with tailored properties. nih.gov For a versatile scaffold like this compound, AI/ML can be a powerful predictive and generative tool.

Future research avenues include:

Property Prediction: Training ML models to accurately predict the physicochemical and biological properties of novel derivatives based on their structure. This allows for rapid virtual screening of thousands of potential compounds without the need for synthesis.

Generative Models for De Novo Design: Utilizing generative AI, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), to design entirely new molecules based on the bromobutoxy aromatic scaffold. mdpi.com These models can be optimized to generate structures with a desired set of properties, such as enhanced thermal stability or specific biological activity. technologynetworks.comspringernature.com

Reaction and Synthesis Prediction: Employing AI tools to predict the most efficient and sustainable synthetic routes to new derivatives, optimizing reaction conditions and predicting potential side products. mdpi.comchemengineerkey.com

| AI/ML Application | Technique | Objective for the Scaffold |

|---|---|---|

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks (GNNs) | Virtually screen derivatives for desired properties like solubility, thermal stability, or bioactivity. |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generate novel molecular structures based on the core scaffold with optimized target properties. |

| Synthesis Planning | Retrosynthesis Algorithms, Reaction Outcome Prediction Models | Identify the most efficient and sustainable synthetic pathways to target derivatives. |

Design of Next-Generation Materials Based on Bromobutoxy Aromatic Scaffolds

The structure of this compound makes it an ideal building block, or monomer, for a variety of advanced materials. The combination of a rigid aromatic unit and a flexible, functionalizable linker is a hallmark of many high-performance materials. mdpi.com

Future research should focus on leveraging this scaffold to create:

Specialty Polymers: The terminal bromide can be used as an initiation site for controlled radical polymerizations or as a reactive group in polycondensation reactions. This could lead to novel polyethers or polystyrenes with high thermal stability, specific dielectric properties, and hydrophobicity imparted by the tert-butyl groups.

Liquid Crystals: The rigid-flexible nature of the molecule is a common motif in liquid crystalline materials. By modifying the scaffold, for example, by replacing the bromide with a mesogenic group, new liquid crystal phases could be developed for display and sensor applications.

Functional Surfaces and Coatings: The bromo- group provides a convenient anchor for grafting the molecule onto surfaces via nucleophilic substitution. This could be used to create hydrophobic, anti-fouling, or chemically resistant coatings on various substrates.

Bio-based Materials: As the chemical industry shifts towards renewable feedstocks, research into creating aromatic monomers from bio-based sources like lignin (B12514952) is crucial. nih.gov Future work could explore synthesizing analogs of this scaffold from renewable phenolic compounds, contributing to the development of sustainable high-performance materials.

Q & A

Q. Answer :

Advanced Question: How can researchers resolve contradictions in reported reaction yields for SN2 displacements involving the bromobutoxy group?

Answer :

Contradictions often arise from:

- Solvent polarity : Lower yields in THF vs. DMF due to poor stabilization of the transition state.

- Steric effects : Bulky nucleophiles (e.g., tert-butoxide) may underperform compared to smaller ones (e.g., iodide).

Q. Methodological Approach :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track bromide release.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map steric and electronic barriers .

Advanced Question: How can this compound be utilized in designing photoactive materials?

Answer :

The bromine atom enables functionalization with photoactive moieties (e.g., porphyrins or fluorophores via Sonogashira coupling). The tert-butyl group enhances thermal stability in polymers.

Q. Experimental Workflow :

Synthesis : Couple the compound with ethynyl-terminated fluorophores under Pd(PPh₃)₄ catalysis .

Characterization : Use UV-Vis and fluorescence spectroscopy to assess photophysical properties.

Application Testing : Embed in OLED matrices to evaluate electroluminescence efficiency .

Advanced Question: What strategies mitigate decomposition of this compound under acidic conditions?

Answer :

The butoxy ether is prone to acid-catalyzed cleavage. Mitigation strategies include:

- Protecting Groups : Temporarily silylate the ether (e.g., TBSCl) before acidic steps.

- Buffered Conditions : Use weak acids (e.g., acetic acid) with pH > 4 to minimize hydrolysis.

- Low-Temperature Reactions : Perform below 0°C to slow degradation kinetics .

Validation : Monitor by LC-MS for degradation products (e.g., 4-tert-butylphenol) .

Basic Question: What safety protocols are critical when handling this compound?

Q. Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential bromine vapor release during reactions.

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Question: How does the tert-butyl group influence the compound’s crystallinity in X-ray diffraction studies?

Answer :

The tert-butyl group disrupts crystal packing due to its bulk, often leading to:

- Lower melting points : Compared to non-bulky analogs.

- Amorphous phases : Requires slow evaporation (e.g., hexane/ethyl acetate) for single-crystal growth.

Case Study : Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) improves lattice stability .

Advanced Question: What computational methods predict the compound’s interaction with biological targets?

Q. Answer :

- Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding sites.

- MD Simulations (GROMACS) : Simulate lipid bilayer penetration for membrane-targeted studies.

- ADMET Prediction (SwissADME) : Estimate bioavailability and toxicity profiles .

Validation : Cross-check with in vitro assays (e.g., SPR for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.